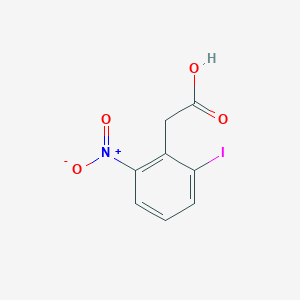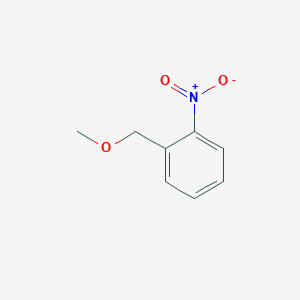
1-(Methoxymethyl)-2-nitrobenzene
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes studying the compound’s chemical stability and reactivity .Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The molecular structures of methoxybenzenes, including derivatives similar to 1-(Methoxymethyl)-2-nitrobenzene, have been analyzed. For instance, 1,2-dimethoxy-4-nitrobenzene and related compounds exhibit planar structures with hydrogen-bonded dimers. These studies contribute to understanding the physical and chemical properties of such compounds (Fun et al., 1997).
Synthesis Methods
Research on the synthesis of methoxyphenols, closely related to 1-(Methoxymethyl)-2-nitrobenzene, has been conducted. This includes the study of reaction conditions and factors affecting yields in synthesizing 4-methoxy-1-nitrobenzene, a compound structurally related to 1-(Methoxymethyl)-2-nitrobenzene (Jian, 2000).
Antibacterial Studies
Compounds structurally similar to 1-(Methoxymethyl)-2-nitrobenzene, like 1,2-bis(N’-2-methoxybenzoylthioureido)-4-nitrobenzene, have been synthesized and tested for antibacterial activity. These studies contribute to the development of new antibacterial agents (Halim et al., 2012).
Radical Stabilization Energy
The kinetics of thermal isomerization of compounds similar to 1-(Methoxymethyl)-2-nitrobenzene have been studied, providing insights into radical stabilization energies and mechanisms of chemical reactions (Cain & Solly, 1972).
Atmospheric Reactivity Studies
Research on methoxyphenols, related to 1-(Methoxymethyl)-2-nitrobenzene, has examined their reactivity with hydroxyl radicals. This includes understanding the formation of secondary organic aerosol and gas-phase oxidation products, relevant to atmospheric chemistry and environmental studies (Lauraguais et al., 2014).
Electrosynthetic Applications
The electrochemical reductions of compounds structurally similar to 1-(Methoxymethyl)-2-nitrobenzene have been studied, leading to the synthesis of products like 1-nitro-2-vinylbenzene and 1H-Indole. This research is significant in the field of electrosynthesis (Du & Peters, 2010).
Photochemical Studies
Insights into the photophysics and photochemistry of nitrobenzene compounds, closely related to 1-(Methoxymethyl)-2-nitrobenzene, have been gained through studies using computational methods. This research is vital for understanding the behavior of these compounds under UV light (Giussani & Worth, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-(methoxymethyl)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHJARHVRLTATR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504465 | |
| Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-2-nitrobenzene | |
CAS RN |
38177-30-9 | |
| Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

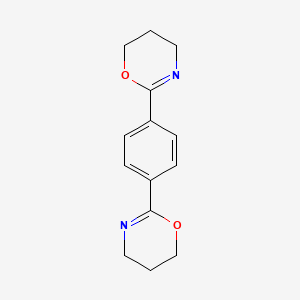
![2-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B3051983.png)
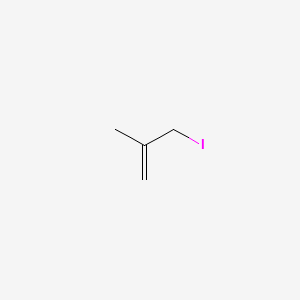
![4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3051985.png)
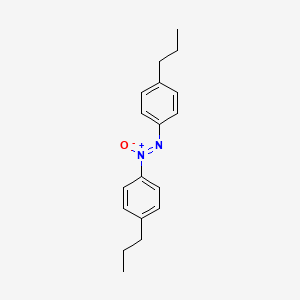
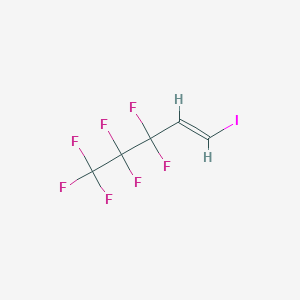
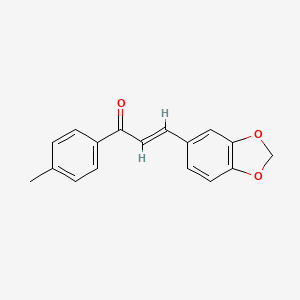
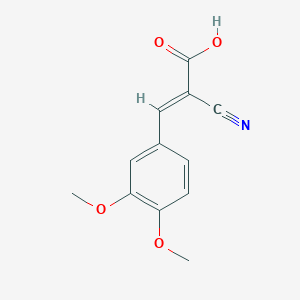

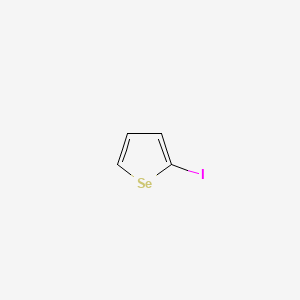
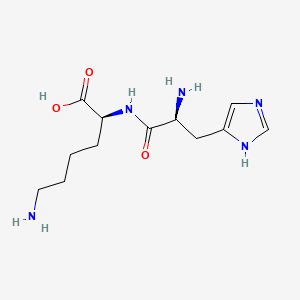
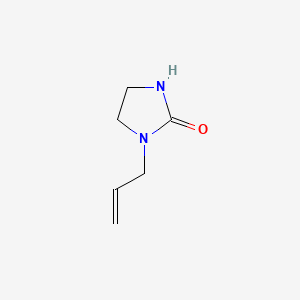
![Piperidine, 4-[4-(2-methoxyethoxy)phenyl]-](/img/structure/B3052000.png)
